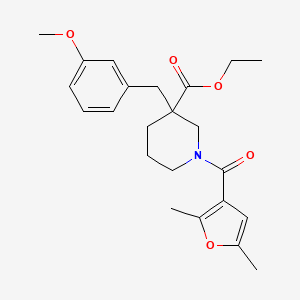
1-(3,5-dimethylbenzoyl)-4-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethylbenzoyl)-4-propylpiperazine (DMPP) is a piperazine derivative that has gained significant attention in scientific research due to its unique pharmacological properties. DMPP is a potent agonist of nicotinic acetylcholine receptors (nAChRs) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(3,5-dimethylbenzoyl)-4-propylpiperazine acts as a potent agonist of nAChRs, which are ligand-gated ion channels that are widely expressed in the nervous system. Upon binding of 1-(3,5-dimethylbenzoyl)-4-propylpiperazine to nAChRs, the channels are activated, leading to the influx of cations such as sodium and calcium into the cell. This results in depolarization of the membrane potential and the initiation of various downstream signaling cascades.
Biochemical and Physiological Effects:
1-(3,5-dimethylbenzoyl)-4-propylpiperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of synaptic plasticity. These effects are thought to underlie the potential therapeutic applications of 1-(3,5-dimethylbenzoyl)-4-propylpiperazine in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3,5-dimethylbenzoyl)-4-propylpiperazine for lab experiments is its high potency and selectivity for nAChRs. This allows for precise modulation of these receptors and the study of their specific functions. However, one limitation of 1-(3,5-dimethylbenzoyl)-4-propylpiperazine is its potential toxicity at high concentrations, which must be carefully monitored in experiments.
Orientations Futures
There are several future directions for research on 1-(3,5-dimethylbenzoyl)-4-propylpiperazine, including the development of more selective and potent analogs, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its potential use as a tool for studying nAChR function in vivo. Additionally, the potential use of 1-(3,5-dimethylbenzoyl)-4-propylpiperazine as a therapeutic agent for nicotine addiction warrants further investigation.
Méthodes De Synthèse
1-(3,5-dimethylbenzoyl)-4-propylpiperazine can be synthesized via a multi-step process that involves the reaction of 3,5-dimethylbenzoyl chloride with propylpiperazine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure 1-(3,5-dimethylbenzoyl)-4-propylpiperazine.
Applications De Recherche Scientifique
1-(3,5-dimethylbenzoyl)-4-propylpiperazine has been widely used in scientific research to study the function and modulation of nAChRs. It has been demonstrated that 1-(3,5-dimethylbenzoyl)-4-propylpiperazine can selectively activate specific subtypes of nAChRs, which has provided valuable insights into the role of these receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-5-17-6-8-18(9-7-17)16(19)15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUZPCFTYXZPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylphenyl)(4-propylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-pyrrolidinyl)benzoic acid](/img/structure/B5151279.png)
![methyl 4-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5151282.png)



![1-acetyl-N-[2-(methylthio)phenyl]-5-indolinesulfonamide](/img/structure/B5151317.png)
![N-[5-(1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5151319.png)
![5-{[(carboxymethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5151327.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[1-(1-naphthyl)ethyl]-2-pentanamine](/img/structure/B5151332.png)

![1-[4-(4-cyclooctyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5151363.png)
![dimethyl 5-{[5-(4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5151368.png)
![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]naphthalene](/img/structure/B5151372.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5151376.png)